molecular formula C13H13F3N4O2S B2676318 2-{1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-2H-1,2,3-triazole CAS No. 2034442-05-0

2-{1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-2H-1,2,3-triazole

Cat. No.: B2676318
CAS No.: 2034442-05-0
M. Wt: 346.33
InChI Key: IMONTCUGNJBVGZ-UHFFFAOYSA-N
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Description

2-{1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-2H-1,2,3-triazole is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. This compound integrates a 1,2,3-triazole ring, a pyrrolidine moiety, and a 2-(trifluoromethyl)benzenesulfonyl group, making it a valuable building block for constructing novel bioactive molecules. The 1,2,3-triazole core is a privileged structure in drug discovery due to its significant stability, hydrogen bonding capability, and dipole moment, which allows it to act as a robust bioisostere for amide bonds and other functional groups . This ring is also widely exploited as a linker in medicinal chemistry to create molecular hybrid pharmacophores, potentially enhancing binding affinity and selectivity toward biological targets . The incorporation of the sulfonamide group further expands its utility, as this functionality is commonly found in compounds with diverse pharmacological activities. Researchers can leverage this reagent in the design and synthesis of compound libraries for high-throughput screening against various disease targets. Its structural features make it particularly interesting for developing potential inhibitors of viral spike proteins, enzymes, and other key biomolecules involved in disease pathways . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. All necessary quality control procedures have been performed to ensure compound identity and purity. Researchers should handle this and all chemical materials with appropriate safety precautions.

Properties

IUPAC Name

2-[1-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O2S/c14-13(15,16)11-3-1-2-4-12(11)23(21,22)19-8-5-10(9-19)20-17-6-7-18-20/h1-4,6-7,10H,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMONTCUGNJBVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the pyrrolidine and triazole rings. One common approach is to first synthesize the pyrrolidine ring through a cyclization reaction of an appropriate precursor. The triazole ring can be formed via a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

The trifluoromethylbenzenesulfonyl group is then introduced through a sulfonylation reaction, where the pyrrolidine-triazole intermediate is treated with a trifluoromethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the cycloaddition and sulfonylation steps, as well as the development of more efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of new sulfonamide or sulfone derivatives.

Scientific Research Applications

2-{1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-2H-1,2,3-triazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl group can form strong hydrogen bonds with target proteins, while the triazole ring can participate in π-π stacking interactions, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Pyrrolidine-Triazole Scaffolds

Compound 2ad (1-(1-(2,3-Dichlorobenzyl)pyrrolidin-3-yl)-4-(2-(3,4-dichlorobenzyloxy)-5-fluorophenyl)-1H-1,2,3-triazole)
  • Substituents : Dichlorobenzyl groups at pyrrolidine and phenyl positions.
  • Increased steric bulk from dual benzyl groups may hinder membrane permeability compared to the sulfonyl group in the target compound.
  • Synthetic Route : Similar CuAAC methods but with post-functionalization via reductive amination, introducing variability in purity and yield.
Compounds 1a/1b (5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole)
  • Heterocycle Replacement : Oxadiazole instead of triazole.
  • The phenylethyl substituent on pyrrolidine increases lipophilicity but may compromise aqueous solubility compared to the sulfonyl group.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 2ad Compound 1a/1b
Molecular Weight ~435.3 g/mol (estimated) ~592.3 g/mol ~460.5 g/mol
Key Substituents Trifluoromethylsulfonyl, triazole Dichlorobenzyl, triazole Phenylethyl, oxadiazole
Lipophilicity (LogP) High (CF₃, sulfonyl) Moderate (Cl, benzyl) High (phenylethyl)
Synthetic Method CuAAC CuAAC + reductive amination Mitsunobu reaction + cyclization

Biological Activity

The compound 2-{1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-2H-1,2,3-triazole is a derivative of the triazole class, which has garnered attention for its diverse biological activities. Triazoles, particularly 1,2,3-triazoles, are known for their roles in medicinal chemistry due to their antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C15H15F3N4O2SC_{15}H_{15}F_3N_4O_2S, and it features a trifluoromethyl group and a benzenesulfonyl moiety attached to a pyrrolidine ring. The presence of these functional groups is hypothesized to enhance its biological activity by influencing solubility and interaction with biological targets.

Biological Activity Overview

  • Antimicrobial Activity :
    • Triazole derivatives have shown significant antimicrobial effects. Studies indicate that compounds with similar structures exhibit activity against various bacterial strains and fungi. For instance, a series of bis-1,2,3-triazole derivatives demonstrated substantial antibacterial and antifungal properties against pathogens like E. coli and Candida albicans .
  • Antimalarial Activity :
    • Research has highlighted the potential of triazole derivatives in combating malaria. A related study showed that 1H-1,2,3-triazole derivatives exhibited low cytotoxicity and promising antimalarial effects against Plasmodium falciparum and P. berghei . The compound's structural similarities suggest it may possess comparable antimalarial properties.
  • Enzyme Inhibition :
    • Enzyme inhibition studies have revealed that certain triazole compounds can inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurological functions and could be relevant in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various triazole derivatives, compounds similar to 2-{1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-2H-1,2,3-triazole were tested using the disc diffusion method. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria.

Case Study 2: Antimalarial Screening

A recent investigation into 1H-1,2,3-triazole derivatives demonstrated their ability to reduce parasitemia in murine models infected with P. berghei. Compounds showed IC50 values in the submicromolar range, indicating potent antimalarial activity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against bacteria and fungi
AntimalarialEffective against P. falciparum and P. berghei
Enzyme InhibitionAChE and BuChE inhibition

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